2-(2-Chlorobenzoyl)-3-methylpyridine
Overview
Description
2-(2-Chlorobenzoyl)-3-methylpyridine is a chemical compound with significant applications in various fields such as organic synthesis, pharmaceuticals, and material science. This compound is characterized by its molecular structure, which includes a pyridine ring substituted with a 2-chlorobenzoyl group and a methyl group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chlorobenzoyl)-3-methylpyridine typically involves the reaction of 2-chlorobenzoyl chloride with 3-methylpyridine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the use of a suitable solvent such as dichloromethane or toluene is common.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques like column chromatography or recrystallization are employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Chlorobenzoyl)-3-methylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide (OH⁻) or amine (NH₃) are used in substitution reactions.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives of the compound.
Reduction Products: Reduced forms of the compound with modified functional groups.
Substitution Products: Substituted derivatives with different nucleophiles.
Scientific Research Applications
2-(2-Chlorobenzoyl)-3-methylpyridine is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological systems and pathways.
Industry: The compound is used in material science for the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 2-(2-Chlorobenzoyl)-3-methylpyridine exerts its effects depends on its specific application. In pharmaceuticals, for example, the compound may interact with biological targets such as enzymes or receptors, leading to a biological response. The exact molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
2-Chlorobenzoyl chloride: A related compound used in organic synthesis.
3-Methylpyridine: The pyridine derivative without the chlorobenzoyl group.
2-Methoxybenzoyl chloride: Another benzoyl chloride derivative with a methoxy group.
Uniqueness: 2-(2-Chlorobenzoyl)-3-methylpyridine is unique due to its specific combination of functional groups, which allows for distinct reactivity and applications compared to its similar compounds.
Properties
IUPAC Name |
(2-chlorophenyl)-(3-methylpyridin-2-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO/c1-9-5-4-8-15-12(9)13(16)10-6-2-3-7-11(10)14/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHTMPMFATKQWIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C(=O)C2=CC=CC=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401241754 | |
Record name | (2-Chlorophenyl)(3-methyl-2-pyridinyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401241754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1106005-46-2 | |
Record name | (2-Chlorophenyl)(3-methyl-2-pyridinyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1106005-46-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-Chlorophenyl)(3-methyl-2-pyridinyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401241754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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